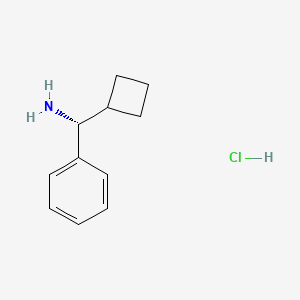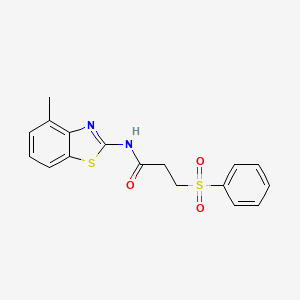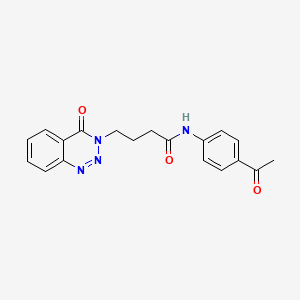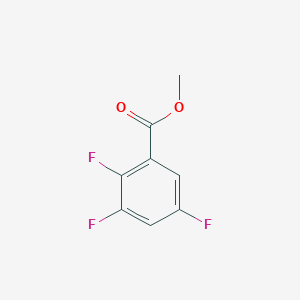![molecular formula C21H23N5O3S B2511420 2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-57-3](/img/structure/B2511420.png)
2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" is a heterocyclic molecule that appears to be related to a class of compounds that have been synthesized for various biological applications. The furan moiety, a common feature in these compounds, is known for its presence in various bioactive molecules. The thiazolo[3,2-b][1,2,4]triazole core is a fused heterocyclic system that often exhibits interesting chemical and pharmacological properties.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of heterocyclic rings from simpler precursors. For example, compounds with furan and triazole moieties have been synthesized from furan-2-carboxylic acid hydrazide, followed by the preparation of Mannich bases and methyl derivatives . The synthesis process is usually confirmed by techniques such as elemental analyses, IR, and NMR spectroscopy.
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using spectroscopic methods such as 1H NMR, 13C NMR, and FT-IR, as well as mass spectrometry (MS). X-ray diffraction techniques, including single-crystal and powder diffraction, are used to determine the crystal structure and confirm the molecular geometry . Density functional theory (DFT) calculations can also be employed to optimize the molecular structure and predict the most stable conformations, which are then compared with experimental data .
Chemical Reactions Analysis
The chemical reactivity of such compounds can involve tautomeric shifts, as seen in the thiol-thione tautomeric equilibrium described in related molecules . The presence of various substituents on the core structure can influence the reactivity and the types of chemical reactions these compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of different functional groups, such as the methoxyphenyl and methylpiperazine substituents, can affect properties like solubility, melting point, and intermolecular interactions. Hirshfeld surface analysis and fingerprint plots can provide insights into the intermolecular interactions within the crystal lattice, which are important for understanding the solid-state properties . The biological activities of these compounds, such as antibacterial and antifungal properties, are also significant aspects of their chemical properties .
Relevant Case Studies
Case studies involving related compounds have shown potential biological activities. For instance, a series of thiazolotriazolopyrimidine derivatives exhibited anti-Parkinsonian and neuroprotective potential in mice models, suggesting the therapeutic relevance of these heterocyclic compounds . The antibacterial and antifungal activities of triazolothiadiazole derivatives have also been investigated, highlighting the potential of these molecules in addressing microbial infections .
科学的研究の応用
Antimicrobial Activities
Research on related chemical compounds demonstrates potential antimicrobial activities, highlighting their significance in the design of novel therapeutic agents. For instance, the synthesis and evaluation of azole derivatives, including triazole and thiadiazole compounds, have indicated antimicrobial properties against various microorganisms. These findings suggest the potential of similar compounds for developing new antimicrobial agents (Başoğlu et al., 2013). Additionally, novel heterocyclic compounds, such as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, have been synthesized and shown antibacterial and antifungal activities, which could be relevant for compounds with similar structures (Patel et al., 2015).
Anticancer and Antiproliferative Activities
The exploration of thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives in cancer research has uncovered promising anticancer and antiproliferative activities. Synthesized compounds from related chemical families have been evaluated for their efficacy against various cancer cell lines, suggesting the potential of these compounds in cancer therapy. For example, new triazolothiadiazole and triazolothiadiazine derivatives have been studied for their inhibitory activity against kinesin Eg5 and HIV, along with QSAR and modeling studies, indicating the broader therapeutic potential of these compounds (Khan et al., 2014). Another study on fused thiazolo[3,2-b]triazine and triazolo[4,3-b]triazine derivatives revealed antimicrobial activity and highlighted the possibility of antiproliferative effects, which could be relevant for the examination of 2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives (El-Shehry et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Compounds with a thiazolo[3,2-b][1,2,4]triazol-6-ol backbone have also been investigated for their potential as enzyme inhibitors, offering therapeutic applications in treating diseases like diabetes and obesity. The synthesis and pharmacological evaluation of triazolothiadiazines and triazolothiadiazoles, for instance, have included assessments of lipase and α-glucosidase inhibition. This research avenue is crucial for developing new treatments for metabolic disorders (Bekircan et al., 2015).
特性
IUPAC Name |
2-(furan-2-yl)-5-[(3-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-24-8-10-25(11-9-24)17(14-5-3-6-15(13-14)28-2)18-20(27)26-21(30-18)22-19(23-26)16-7-4-12-29-16/h3-7,12-13,17,27H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPYONCPOCFZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide](/img/structure/B2511343.png)




![2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2511351.png)

![(1H-benzo[d]imidazol-5-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2511353.png)

![3-[(4-Chlorophenyl)amino]propan-1-ol](/img/structure/B2511358.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2511359.png)
